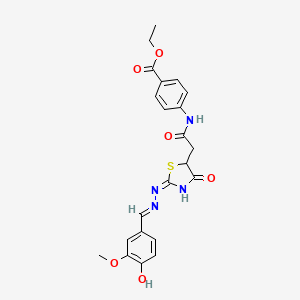
ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a benzoate ester, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often starts with the reaction of a suitable thioamide with an α-halo acid to form the thiazolidinone core.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Acylation: The resulting hydrazone-thiazolidinone compound is acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amine derivatives are common products.
Substitution: Depending on the nucleophile, products can range from substituted esters to amides.
Applications De Recherche Scientifique
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of this compound is primarily related to its ability to interact with biological macromolecules. The hydrazone linkage and thiazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Hydrazones: Compounds containing a hydrazone linkage, often studied for their antimicrobial and anticancer properties.
Benzoates: Esters of benzoic acid, used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is unique due to the combination of its structural features, which confer a range of potential biological activities. The presence of both a thiazolidinone ring and a hydrazone linkage in a single molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-3-32-21(30)14-5-7-15(8-6-14)24-19(28)11-18-20(29)25-22(33-18)26-23-12-13-4-9-16(27)17(10-13)31-2/h4-10,12,18,27H,3,11H2,1-2H3,(H,24,28)(H,25,26,29)/b23-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRDLKHWFDBKQR-FSJBWODESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)O)OC)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)O)OC)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)
![Allyl 4-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B603761.png)
![4-Tert-butylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B603762.png)
![6-(5-methyl-3-isoxazolyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603764.png)
![6-(Dichloromethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603766.png)
![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)
![N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B603769.png)
![3-(Azepan-1-ylmethyl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603771.png)
![3-(1-Azepanylmethyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603776.png)
![3-(1-Azepanylmethyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603777.png)
![3-(1-Azepanylmethyl)-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603779.png)
![2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603780.png)
![3-(1-Azepanylmethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603781.png)
